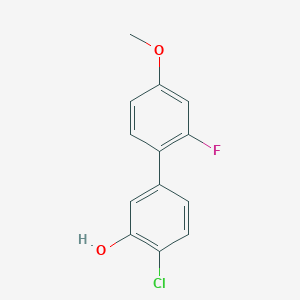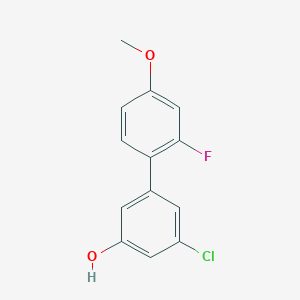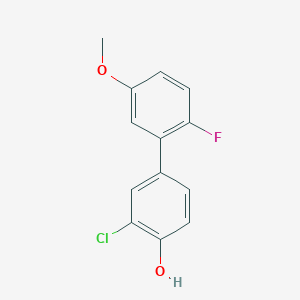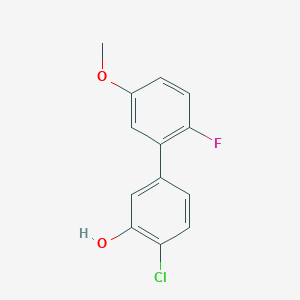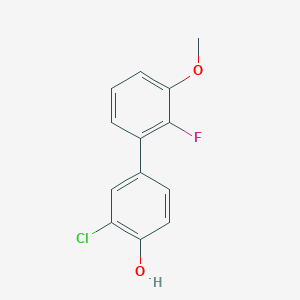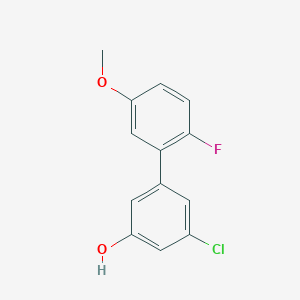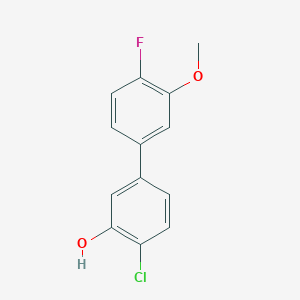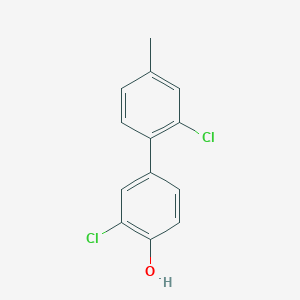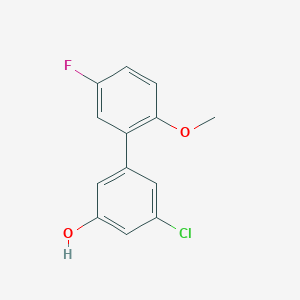
2-Chloro-5-(5-fluoro-2-methoxyphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(5-fluoro-2-methoxyphenyl)phenol, 95% (2C5FM-95%) is a halogenated phenolic compound that has been used in a variety of scientific research applications due to its wide range of biochemical and physiological effects. This compound has been studied for its potential therapeutic uses, as well as its ability to be used as a reagent in laboratory experiments.
Applications De Recherche Scientifique
2C5FM-95% has been studied for its potential therapeutic uses. It has been shown to have anti-inflammatory, anti-bacterial, and anti-cancer properties. It has also been studied as a potential treatment for Alzheimer’s disease and Parkinson’s disease. In addition, 2C5FM-95% has been used as a reagent in laboratory experiments, such as the preparation of other halogenated phenolic compounds.
Mécanisme D'action
The mechanism of action of 2C5FM-95% is not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It is also believed to inhibit the expression of the gene encoding for the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes.
Biochemical and Physiological Effects
2C5FM-95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. It has also been shown to inhibit the growth of certain bacteria, such as E. coli and S. aureus. In addition, it has been shown to have anti-cancer properties, as it has been shown to inhibit the growth of certain cancer cells, such as breast cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2C5FM-95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize. It is also stable and can be stored for long periods of time. However, there are some limitations to consider when using 2C5FM-95% in laboratory experiments. It is relatively insoluble in water, which can limit its use in some experiments. In addition, it is toxic and should be handled with caution.
Orientations Futures
There are several potential future directions for the use of 2C5FM-95%. It has been studied for its potential therapeutic uses, such as the treatment of Alzheimer’s disease and Parkinson’s disease. In addition, it could be used as a reagent in the synthesis of other halogenated phenolic compounds. Finally, it could be further studied for its anti-inflammatory, anti-bacterial, and anti-cancer properties.
Méthodes De Synthèse
2C5FM-95% is synthesized through a three-step process. The first step involves the reaction of 5-fluoro-2-methoxyphenol with sodium hypochlorite. This reaction produces 2-chloro-5-fluoro-2-methoxyphenol. The second step involves the reaction of 2-chloro-5-fluoro-2-methoxyphenol with sodium hydroxide. This reaction produces 2-chloro-5-(5-fluoro-2-methoxyphenyl)phenol. The third step involves the purification of 2-chloro-5-(5-fluoro-2-methoxyphenyl)phenol through the use of column chromatography. This results in a 95% pure product.
Propriétés
IUPAC Name |
2-chloro-5-(5-fluoro-2-methoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO2/c1-17-13-5-3-9(15)7-10(13)8-2-4-11(14)12(16)6-8/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXFXGAKZDLCGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685992 |
Source


|
| Record name | 4-Chloro-5'-fluoro-2'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(5-fluoro-2-methoxyphenyl)phenol | |
CAS RN |
1262002-26-5 |
Source


|
| Record name | 4-Chloro-5'-fluoro-2'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


